(2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
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Overview
Description
(2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dimethoxyphenyl moiety, which is then coupled with a pyridin-2-ylpiperazine derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new aromatic ring or heterocyclic structure.
Scientific Research Applications
Chemistry
In chemistry, (2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired outcome .
Comparison with Similar Compounds
Similar Compounds
- (2,3-dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone
- (2,4-dimethoxyphenyl)-(3-methylphenyl)methanone
- (2,3-dimethoxyphenyl)(thiomorpholino)methanone
Uniqueness
What sets (2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone apart from similar compounds is its unique combination of aromatic and heterocyclic structures. This combination provides a distinct set of chemical and physical properties, making it particularly useful in specific applications such as medicinal chemistry and material science .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-7-5-6-14(17(15)24-2)18(22)21-12-10-20(11-13-21)16-8-3-4-9-19-16/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKFYQCVPXXVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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